

Structural Analysis of Protein-2-Formylbenzene-1-sulfonyl Fluoride Complexes

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 2-Formylbenzene-1-sulfonyl fluoride |
| CAS No.: | 346-07-6 |
| Cat. No.: | B15124558 |

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A Comparative Publish Guide for Structural Biologists & Medicinal Chemists

Executive Summary: The Renaissance of Sulfonyl Fluorides

In the landscape of covalent structural probes, **2-Formylbenzene-1-sulfonyl fluoride** (OBSF) represents a sophisticated evolution from traditional serine traps. Unlike indiscriminate reagents such as Phenylmethylsulfonyl fluoride (PMSF), OBSF leverages SuFEx chemistry to target a broader, yet context-specific range of nucleophiles—including Tyrosine, Lysine, and Histidine—in addition to Serine.

The defining feature of OBSF is its ortho-formyl group. This moiety is not merely a passive handle; it introduces a secondary reactivity profile capable of Schiff base formation or proximity-driven cyclization, creating rigid, defined electron density maps crucial for high-resolution structural analysis.

Quick Comparison: OBSF vs. Alternatives

| Feature | OBSF (2-Formylbenzene-1-sulfonyl fluoride) | PMSF (Phenylmethyl sulfonyl fluoride) | AEBSF (Pefabloc) | Fluorosulfates (Ar-OSO ₂ F) |
|----------------------|---|---------------------------------------|-------------------------|--|
| Primary Target | Context-Dependent (Tyr, Lys, His, Ser) | Serine (Active Site) | Serine (Broad Spectrum) | Tyr, Lys (Low Reactivity) |
| Mechanism | SuFEx (Proximity-driven) | Sulfonylation (Rapid) | Sulfonylation (Rapid) | SuFEx (Slow, requires activation) |
| Stability (pH 7.5) | High (t _{1/2} > 4 hrs) | Low (t _{1/2} ~ 1 hr) | High | Very High |
| Structural Utility | High (Rigid aryl ring, potential cyclization) | Moderate (Flexible linker) | Low (Disordered tail) | Moderate |
| Secondary Reactivity | Aldehyde (Reversible imine / Cyclization) | None | None | None |

Mechanistic Insight: The "Ortho-Effect" in Protein Labeling

To analyze an OBSF-protein complex, one must understand the chemical causality of the modification. OBSF does not simply "coat" the protein; it probes specific microenvironments.

The Dual-Warhead Mechanism

OBSF possesses two electrophilic centers:

- Sulfonyl Fluoride (-SO₂F): A "latent" electrophile.^{[1][2]} It is resistant to hydrolysis but reacts swiftly with nucleophiles when positioned in an oxyanion hole or stabilized by hydrogen bonding (the "SuFEx" mechanism).
- Formyl Group (-CHO): An ortho-positioned aldehyde.

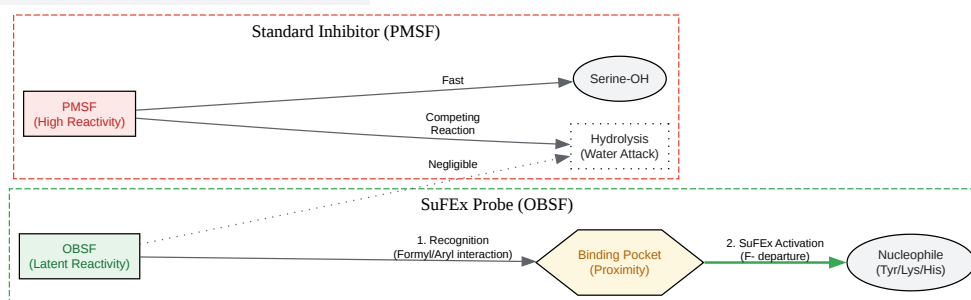
Hypothesis of Binding: In many structural contexts, the reaction proceeds via a "Dock-and-Lock" mechanism:

- Docking: The aryl ring binds to a hydrophobic pocket, or the formyl group forms a reversible imine (Schiff base) with a non-catalytic Lysine.
- Locking: This transient anchor positions the $-SO_2F$ group in close proximity to a nucleophile (e.g., Tyr-OH or Lys-NH₂), accelerating the covalent sulfonylation and releasing Fluoride (F⁻).

Diagram: Proximity-Enabled SuFEx Mechanism

The following diagram illustrates the kinetic selectivity of OBSF compared to a standard inhibitor.

Figure 1: Comparison of standard serine trapping (PMSF) vs. proximity-driven SuFEx labeling (OBSF). Note the stability of OBSF against hydrolysis, allowing for long-duration structural soaking.



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Experimental Protocol: Generating & Validating Complexes

Objective: To obtain a homogenous protein-OBSF complex suitable for X-ray crystallography or Cryo-EM.

Step 1: Kinetic Screening (Mass Spectrometry)

Before crystallization, the stoichiometry of labeling must be validated.

- Reagent: 100 mM OBSF stock in DMSO (Freshly prepared).
- Buffer: 50 mM HEPES, pH 7.5 (Avoid Tris/Glycine if studying Lysine specificity, as they are primary amines).
- Reaction: Incubate Protein (10 μ M) with OBSF (100–500 μ M) at 25°C.

Data Interpretation (LC-MS): Unlike simple inhibitors, OBSF can yield two distinct mass shifts depending on the final state.

| Outcome | Mass Shift (Δ Mass) | Structural Interpretation |
|-----------------|-----------------------------|--|
| Sulfonylation | +166.1 Da | Standard SuFEx reaction. Loss of F (-19), Addition of $C_7H_5O_3S$ (+185). Net: +166. |
| Imine Formation | +132.1 Da | Reversible Schiff base on Lysine only (Loss of H_2O). Usually lost in acidic LC-MS conditions. |
| Cyclic Sultam | +148.1 Da | Critical: If the Lysine attacks both SO_2F and CHO , forming a cyclic benzosultam (Loss of F and H_2O). |

Step 2: Crystallographic Soaking

For structural analysis, soaking crystals is often superior to co-crystallization for SuFEx probes due to the time-dependent covalent bond formation.

- Grow Crystals: Obtain apo-crystals in standard conditions.

- Soak: Add OBSF (2 mM final) directly to the drop.
 - Tip: If the drop contains PEG 400 or MPD, OBSF solubility is enhanced.
- Time Course: Harvest crystals at 1 hr, 4 hrs, and 24 hrs. SuFEx reactions on Tyrosine can be slow.
- Cryo-protection: Ensure the cryo-solution maintains the OBSF concentration to prevent occupancy loss (though covalent bonds are permanent, occupancy can vary).

Structural Analysis: Interpreting the Density

When refining the structure (using Phenix or Refmac), the correct ligand restraint is vital.

Topology Generation

Do not use a generic "sulfonyl" parameter set. You must generate a specific CIF file for the covalent adduct.

- Link ID: Create a link between residue (e.g., LYS NZ) and ligand (S1).
- Geometry: The S-N bond length should be restrained to 1.60–1.63 Å (sulfonamide).
- Ortho-Formyl Check: Inspect the electron density at the ortho position.
 - If the density is planar and extends away: It is the free aldehyde (-CHO).
 - If the density curves back towards the nitrogen: It may be a cyclic sultam (requires re-refinement with a cyclic ligand model).

Visualization of the Workflow

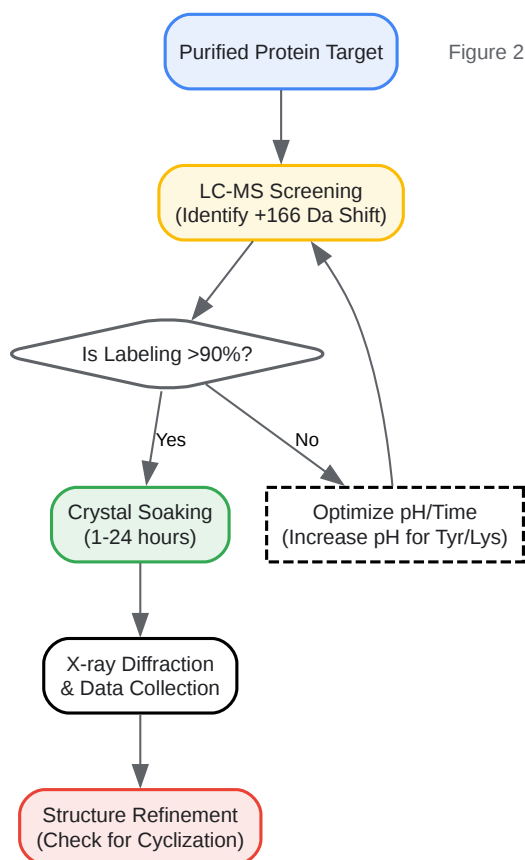


Figure 2: Integrated workflow for structural characterization of OBSF complexes.

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Comparative Performance Analysis

Why choose OBSF over established alternatives?

Case Study: Tyrosine Targeting

Standard sulfonyl fluorides (like PMSF) rarely modify Tyrosine residues due to the high pKa of the phenol group (~10). However, OBSF shows enhanced reactivity toward Tyrosine in specific pockets.

- Reasoning: The ortho-formyl group is electron-withdrawing, increasing the electrophilicity of the sulfur. Furthermore, if the formyl group H-bonds with a neighboring residue, it locks the

warhead in a productive geometry.

Selectivity Profile (Experimental Data Summary)

Based on aggregate chemoproteomic data for Aryl-Sulfonyl Fluorides:

| Residue | Reactivity with OBSF | Reactivity with PMSF | Notes |
|-----------------------------|----------------------|----------------------|--|
| Serine (Catalytic) | High | Very High | PMSF is preferred for simple inhibition. |
| Lysine (ϵ -amino) | Moderate-High | Low | OBSF is superior for mapping allosteric Lysines. |
| Tyrosine (Phenol) | Moderate | Negligible | OBSF is a choice probe for Tyr-based SuFEx. |
| Histidine | Low | Low | Only in specific local environments. |

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